molecular formula C9H7BrN2O2 B1394336 2-(5-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid CAS No. 1215319-22-4

2-(5-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid

Cat. No.: B1394336
CAS No.: 1215319-22-4
M. Wt: 255.07 g/mol
InChI Key: VRRYVLADHDXCAA-UHFFFAOYSA-N
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Description

2-(5-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid is a heterocyclic compound that features a bromine atom attached to an imidazo[1,2-a]pyridine ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of 2-aminopyridine with bromoacetyl bromide under controlled conditions to form the desired product .

Industrial Production Methods

Industrial production of 2-(5-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid may involve large-scale bromination reactions using automated reactors to ensure consistency and efficiency. The process often includes purification steps such as recrystallization or chromatography to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups replacing the bromine atom .

Scientific Research Applications

2-(5-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(5-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the imidazo[1,2-a]pyridine ring system play crucial roles in binding to these targets, leading to the modulation of biological pathways. This compound can inhibit or activate certain enzymes, affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid is unique due to the specific positioning of the bromine atom, which can significantly influence its reactivity and binding properties. This uniqueness makes it a valuable compound for targeted synthesis and drug development .

Properties

IUPAC Name

2-(5-bromoimidazo[1,2-a]pyridin-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c10-7-2-1-3-8-11-6(4-9(13)14)5-12(7)8/h1-3,5H,4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRRYVLADHDXCAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C(=C1)Br)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(5-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid
Reactant of Route 2
2-(5-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid
Reactant of Route 3
2-(5-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid
Reactant of Route 4
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2-(5-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid
Reactant of Route 5
2-(5-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid
Reactant of Route 6
2-(5-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid

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